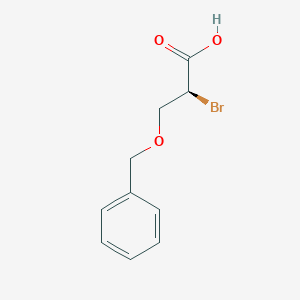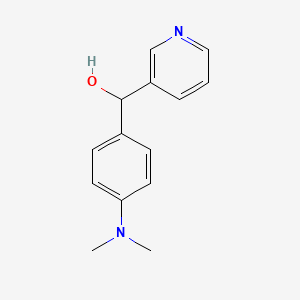
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-
描述
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-: is an organic compound characterized by the presence of a benzyloxy group attached to a brominated propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- typically involves the bromination of (2S)-3-(Benzyloxy)propanoic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted propanoic acids.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions yield (2S)-3-(Benzyloxy)propanoic acid.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Used in the study of metabolic pathways involving brominated compounds.
Medicine:
- Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and fine chemicals.
- Employed in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets .
相似化合物的比较
- (2S)-3-(Benzyloxy)propanoic acid
- (2S)-3-(Benzyloxy)-2-chloropropanoic acid
- (2S)-3-(Benzyloxy)-2-iodopropanoic acid
Comparison:
(2S)-3-(Benzyloxy)propanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
(2S)-3-(Benzyloxy)-2-chloropropanoic acid: Similar reactivity but with different halogen bonding properties due to the presence of chlorine.
(2S)-3-(Benzyloxy)-2-iodopropanoic acid: More reactive in substitution reactions due to the larger size and lower bond dissociation energy of iodine compared to bromine.
Uniqueness: Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of a benzyloxy group and a brominated propanoic acid backbone, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
62076-21-5 |
|---|---|
分子式 |
C10H11BrO3 |
分子量 |
259.10 g/mol |
IUPAC 名称 |
(2S)-2-bromo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI 键 |
VKJQJNVYWGDEQN-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)Br |
规范 SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)



